8-Bromo-6-chloro-9-methyl-9H-purine
Overview
Description
8-Bromo-6-chloro-9-methyl-9H-purine is a synthetic organic compound with the molecular formula C6H4BrClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the purine ring, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-9-methyl-9H-purine typically involves the halogenation of 9-methylpurine. The process begins with the chlorination of 9-methylpurine to introduce the chlorine atom at the 6-position. This is followed by bromination to introduce the bromine atom at the 8-position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and bromine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial for efficient production. The compound is then purified through crystallization or chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-9-methyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidation states or dehalogenated products .
Scientific Research Applications
8-Bromo-6-chloro-9-methyl-9H-purine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-9-methyl-9H-purine involves its interaction with biological molecules, particularly nucleic acids and enzymes. The compound can act as an analog of purine bases, incorporating into nucleic acids and disrupting their normal function. This can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism .
Comparison with Similar Compounds
- 6-Chloro-8-methyl-9H-purine
- 8-Bromo-6-chloro-9-isopropyl-9H-purine
- 6-Chloro-9-methyl-9H-purine
Comparison: 8-Bromo-6-chloro-9-methyl-9H-purine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. For instance, 6-Chloro-8-methyl-9H-purine lacks the bromine atom, resulting in different chemical behavior and applications. Similarly, 8-Bromo-6-chloro-9-isopropyl-9H-purine has an isopropyl group instead of a methyl group, affecting its steric and electronic properties .
Properties
IUPAC Name |
8-bromo-6-chloro-9-methylpurine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTBOYSKNOPAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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